N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound that features both oxadiazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting 3-fluorobenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-oxadiazole derivative.
Acylation Reaction: The oxadiazole derivative is then acylated with 2-bromoacetylthiophene in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: While specific industrial methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield and purity. This might include the use of continuous flow reactors for the acylation step and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions, such as using lithium aluminum hydride, to form the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles in the presence of a catalyst, such as palladium, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Palladium catalysts, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide has been explored for its potential in various fields:
Medicinal Chemistry: It shows promise as a lead compound for developing new pharmaceuticals, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide exerts its effects is largely dependent on its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.
Pathways Involved: The compound could inhibit key enzymes or block receptor sites, leading to reduced inflammation, microbial growth, or cancer cell viability.
Comparison with Similar Compounds
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide: Contains a chlorine atom instead of fluorine, potentially altering its pharmacokinetic properties.
Uniqueness:
- The presence of the fluorine atom in N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide can significantly influence its lipophilicity, metabolic stability, and binding affinity to biological targets, making it a unique candidate for further research and development.
Properties
IUPAC Name |
N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2S/c15-10-4-1-3-9(7-10)13-17-18-14(20-13)16-12(19)8-11-5-2-6-21-11/h1-7H,8H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERZGGDXMBTTAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C(O2)NC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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